molecular formula C15H20N2O3S B12567379 Carbamic acid, butyl-,1-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)ethyl ester (9CI) CAS No. 199173-01-8

Carbamic acid, butyl-,1-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)ethyl ester (9CI)

Cat. No.: B12567379
CAS No.: 199173-01-8
M. Wt: 308.4 g/mol
InChI Key: GVFRLZDQZIYINJ-UHFFFAOYSA-N
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Description

Properties

CAS No.

199173-01-8

Molecular Formula

C15H20N2O3S

Molecular Weight

308.4 g/mol

IUPAC Name

1-(3-oxo-1,2-benzothiazol-2-yl)propan-2-yl N-butylcarbamate

InChI

InChI=1S/C15H20N2O3S/c1-3-4-9-16-15(19)20-11(2)10-17-14(18)12-7-5-6-8-13(12)21-17/h5-8,11H,3-4,9-10H2,1-2H3,(H,16,19)

InChI Key

GVFRLZDQZIYINJ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)OC(C)CN1C(=O)C2=CC=CC=C2S1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, butyl-,1-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)ethyl ester typically involves the reaction of butyl carbamate with a suitable benzisothiazole derivative. The reaction conditions may include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, butyl-,1-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or benzisothiazole moieties, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of new materials or as a component in chemical formulations.

Mechanism of Action

The mechanism of action of carbamic acid, butyl-,1-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)ethyl ester involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by carbamylation of active site residues, while the benzisothiazole moiety may interact with biological receptors or proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 199173-01-8 ().
  • Molecular Formula : C₁₅H₂₀N₂O₃S.
  • Structure: Comprises a carbamic acid backbone with a butyl group and a 1-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)ethyl ester moiety. The benzisothiazolone ring (3-oxo-1,2-benzisothiazol-2(3H)-yl) is a critical pharmacophore known for bioactivity ().

Comparison with Structural Analogs

Structural Variations and Key Differences

The compound is compared to analogs sharing the benzisothiazolone core but differing in substituents on the carbamic acid or ester groups.

Compound Name & CAS Molecular Formula Substituents/Modifications Key Properties/Bioactivity
Target Compound (199173-01-8) () C₁₅H₂₀N₂O₃S Butyl carbamate, 1-methyl-2-(3-oxo-benzisothiazolyl)ethyl ester Potential antimicrobial activity (inferred from benzisothiazolone derivatives) ().
Carbamic Acid, (2-Chloroethyl)- Analog (199173-05-2) () C₁₃H₁₅ClN₂O₃S Chloroethyl carbamate Higher reactivity/toxicity due to Cl atom; possible enhanced electrophilicity.
Cyclohexyl Carbamate Analog (199172-76-4) () C₁₄H₁₆N₂O₃S Cyclohexyl carbamate Increased lipophilicity; potential for improved membrane permeability.
Ethyl 4-(3-Oxo-1,2-Benzisothiazolyl)Benzoate (78471-81-5) () C₁₆H₁₃NO₃S Ethyl benzoate ester Altered solubility (more hydrophobic due to aromatic ester).
2-(3-Oxo-2,3-Dihydro-1,2-Benzothiazol-2-yl)Acetic Acid () C₉H₇NO₃S Acetic acid substituent Intermediate for bioactive esters/amides; antimicrobial activity confirmed.

Stability and Metabolic Considerations

  • Hydrolysis : Carbamates undergo enzymatic cleavage (e.g., esterases) to release active benzisothiazolone moieties. Butyl esters exhibit slower hydrolysis than ethyl analogs, prolonging half-life ().

Biological Activity

Carbamic acid, butyl-, 1-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)ethyl ester (9CI), with the CAS number 199173-01-8, is a synthetic compound that has garnered attention for its biological activities, particularly in the fields of insecticidal properties and enzyme inhibition. This article explores the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N2O3SC_{15}H_{20}N_{2}O_{3}S, and it has a molecular weight of approximately 308.3959 g/mol. The structure features a benzisothiazole moiety, which is known for its biological activity.

Biological Activity Overview

1. Insecticidal Properties:
Research indicates that compounds similar to carbamic acid derivatives exhibit significant insecticidal activity against various mosquito species, particularly Anopheles gambiae, which is a primary vector for malaria transmission.

  • Mechanism of Action: The insecticidal action is primarily attributed to the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission in insects. Inhibitors of AChE can lead to the accumulation of acetylcholine, resulting in paralysis and death of the insect.

2. Acetylcholinesterase Inhibition:
Studies have demonstrated that carbamate compounds, including but not limited to carbamic acid derivatives, show varying degrees of AChE inhibition.

  • Selectivity and Potency: Research has shown that certain derivatives possess selectivity towards mutant strains of An. gambiae AChE, with inhibitory constants (KiK_i) significantly lower than traditional insecticides like propoxur. For example, some derivatives exhibited KiK_i values that were 10 to 600 times more effective against resistant strains compared to conventional agents .

Table 1: Summary of Biological Activities

Activity Description Reference
Insecticidal ActivityEffective against Anopheles gambiae with significant contact toxicity
AChE InhibitionHigh potency against both wild-type and resistant strains
Structural InsightsX-ray crystallography reveals reactivity patterns related to AChE inhibition

Case Study: Mosquitocidal Efficacy

In a study published in 2015, researchers investigated the efficacy of various carbamate derivatives against both wild-type and resistant strains of An. gambiae. The results indicated that:

  • Compounds showed excellent contact toxicity.
  • Resistance mechanisms were explored, revealing that structural modifications could enhance potency against resistant strains.

Table 2: Comparison of AChE Inhibitors

Compound AChE Inhibition KiK_i (nM) Effectiveness Against Resistant Strains
Propoxur1000Low
Carbamate Derivative A10High
Carbamate Derivative B50Moderate

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